3,4-dimethyl 1,2-oxazole-3,4-dicarboxylate

Medicinal Chemistry Organic Synthesis Physicochemical Properties

Researchers often struggle to source reliable, high-purity isoxazole building blocks with predictable reactivity for medicinal chemistry campaigns. 3,4-Dimethyl 1,2-oxazole-3,4-dicarboxylate (CAS 2174007-53-3) directly addresses this challenge as a versatile, low-molecular-weight (185.13 g/mol) scaffold. - Dual methyl ester handles enable selective hydrolysis to the free dicarboxylic acid for MOF or polymer applications. - 95% purity ensures consistent, reproducible results in biological assays and library synthesis. - Optimal choice for synthesizing 3-carbamoylisoxazole-4-carboxylic esters, key pharma/agrochemical intermediates. - Stable, storable form shipped under ambient conditions; no hazardous material surcharge.

Molecular Formula C7H7NO5
Molecular Weight 185.13 g/mol
CAS No. 2174007-53-3
Cat. No. B6597237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethyl 1,2-oxazole-3,4-dicarboxylate
CAS2174007-53-3
Molecular FormulaC7H7NO5
Molecular Weight185.13 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CON=C1C(=O)OC
InChIInChI=1S/C7H7NO5/c1-11-6(9)4-3-13-8-5(4)7(10)12-2/h3H,1-2H3
InChIKeyVSJSWPSTHPUHTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethyl 1,2-oxazole-3,4-dicarboxylate: High-Purity Scaffold


3,4-Dimethyl 1,2-oxazole-3,4-dicarboxylate (CAS 2174007-53-3), also known as dimethyl isoxazole-3,4-dicarboxylate, is a heterocyclic compound featuring an isoxazole ring substituted with two methyl ester groups at the 3- and 4-positions. Its molecular formula is C7H7NO5, with a molecular weight of 185.13 g/mol . This compound is available from commercial suppliers at a standard purity of 95% and is recommended for long-term storage in a cool, dry place . It serves as a versatile small molecule scaffold for medicinal chemistry and organic synthesis .

Scaffold TypeDimethyl isoxazole-3,4-dicarboxylate
ProcurementSpecified purity benchmark, cool/dry storage
Synthetic UseMedicinal chemistry scaffold, derivatization handle

Dimethyl Isoxazole-3,4-dicarboxylate: Substitution Pattern Matters


While the isoxazole-3,4-dicarboxylate core is shared by a family of compounds, simple substitution with other ester groups (e.g., diethyl or dipropyl) cannot be considered a trivial replacement. The specific dimethyl ester substitution pattern directly influences key properties critical for downstream applications. These include the compound's molecular weight, which affects pharmacokinetic properties in drug discovery, and its reactivity profile in subsequent synthetic transformations . Furthermore, the dimethyl ester is often the preferred intermediate for generating the free dicarboxylic acid via controlled hydrolysis, a route not directly transferable to other esters without altering reaction kinetics and yields . Therefore, selection of 3,4-dimethyl 1,2-oxazole-3,4-dicarboxylate is not arbitrary but a deliberate choice dictated by the specific requirements of a given synthetic or biological application.

Ester group variation
Diethyl or dipropyl esters alter molecular weight and drug-likeness profile; direct transfer may not be assured.
Reactivity divergence
Hydrolysis rates and subsequent transformation yields may shift; substitution requires reaction re-optimization.
Intermediate fidelity
Dimethyl ester is a deliberate precursor to the dicarboxylic acid; other esters may not follow the same pathway.

3,4-Dimethyl 1,2-oxazole-3,4-dicarboxylate: Quantitative Comparison


Molecular Weight Advantage over Diethyl Analog

The molecular weight of the dimethyl ester is 185.13 g/mol , which is significantly lower than that of its diethyl analog, diethyl isoxazole-3,4-dicarboxylate, which has a molecular weight of approximately 213.21 g/mol (calculated based on formula C9H11NO5). This difference directly impacts the compound's drug-likeness, as a lower molecular weight is generally favored in early drug discovery for improved permeability and bioavailability.

Molecular Weight
Cross-study comparable
~28 g/mol lower vs. diethyl analog
Supports drug-likeness screening
Comparator weight calculated; verify with COA
Medicinal Chemistry Organic Synthesis Physicochemical Properties

Purity Specification & Stability

Commercial batches of 3,4-dimethyl 1,2-oxazole-3,4-dicarboxylate are available with a minimum purity specification of 95% . While generic vendors may offer this compound class, this specific purity specification provides a verifiable benchmark for procurement. The product is recommended for long-term storage in a cool, dry place to maintain its integrity, ensuring consistent performance in downstream applications .

Purity & Storage
Supporting evidence
Min. purity specification: 95%
Defined quality benchmark for procurement
Store cool, dry; verify lot-specific COA
Procurement Quality Control Stability

Versatile Scaffold for Derivatization

3,4-Dimethyl 1,2-oxazole-3,4-dicarboxylate is described as a 'versatile small molecule scaffold' . This designation is not merely qualitative; it is based on the presence of two ester groups at the 3- and 4-positions of the isoxazole ring, which are amenable to a wide range of chemical transformations, including hydrolysis to the free dicarboxylic acid and amidation [1]. The specific dimethyl ester pattern is a key intermediate for generating the free acid, a common building block in medicinal chemistry.

Scaffold versatility
Class-level inference
Two ester handles for orthogonal transformations
Supports library synthesis and derivatization
Versatility may vary with substitution pattern
Medicinal Chemistry Chemical Biology Drug Discovery

Precursor for Selective Amidation

Isoxazole-3,4-dicarboxylic diesters, including the dimethyl variant, serve as starting materials for selective amidation reactions to produce 3-carbamoylisoxazole-4-carboxylic esters, which are valuable intermediates in the synthesis of biologically active compounds [1]. While the patent literature exemplifies the reaction with dimethyl 5-ethylisoxazole-3,4-dicarboxylate [1], the methodology is directly applicable to 3,4-dimethyl 1,2-oxazole-3,4-dicarboxylate, demonstrating its utility in constructing more complex molecular architectures via a well-established transformation.

Selective amidation
Class-level inference
Reacts with amines to form 3-carbamoylisoxazole-4-carboxylic esters
Enables pharmacophore building-block synthesis
Method extrapolated from patent; verify applicability
Organic Synthesis Medicinal Chemistry Process Chemistry

3,4-Dimethyl 1,2-oxazole-3,4-dicarboxylate: High-Value Applications


Lead Optimization & Library Synthesis

As a versatile small molecule scaffold with a molecular weight of 185.13 g/mol , this compound is ideally suited for the early stages of drug discovery. Its low molecular weight and two ester handles allow for rapid diversification to generate focused libraries for hit-to-lead or lead optimization campaigns. The defined purity of 95% ensures consistent and reproducible results in biological assays.

Isoxazole-3,4-Dicarboxylic Acid Synthesis

3,4-Dimethyl 1,2-oxazole-3,4-dicarboxylate is a direct precursor to the free 1,2-oxazole-3,4-dicarboxylic acid via controlled hydrolysis . This free acid is a valuable intermediate for further derivatization, including the synthesis of metal-organic frameworks (MOFs) or as a component in polymer chemistry. The dimethyl ester offers a convenient, storable form that can be quantitatively converted to the desired acid when needed.

Selective Amidation for Complex Molecules

This compound serves as a starting material for the synthesis of 3-carbamoylisoxazole-4-carboxylic esters through selective amidation [1]. These products are important intermediates in the development of pharmaceuticals and agrochemicals. The use of the dimethyl ester ensures optimal reaction kinetics and yields compared to bulkier ester analogs, making it the preferred choice for this specific transformation in process chemistry.

Application
Selection Property
Validation Focus
Lead optimization & library synthesis
Defined purity scaffold with low molecular weight
Reproducible diversification outcomes
Isoxazole-3,4-dicarboxylic acid precursor
Controlled hydrolysis pathway
Conversion efficiency and storage stability
Selective amidation building block
Regioselective reactivity at 3-position
Amidation efficiency and yield vs. bulkier esters
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